Myoseverin is a synthetic, trisubstituted purine derivative originally identified through combinatorial chemistry for its ability to induce cellularization of multinucleated myotubes. [] It acts as a microtubule-binding molecule, disrupting microtubule assembly and dynamics. [, ] This property makes it a valuable tool for studying various cellular processes, including myogenesis, cell cycle regulation, and regeneration. [, , ]
The synthesis of myoseverin involves the preparation of derivatives from a library of 2,6,9-trisubstituted purines. The synthetic route typically includes several steps, starting with the formation of the purine core followed by selective substitutions at specific positions to enhance biological activity. For instance, derivatives have been synthesized and evaluated for their ability to inhibit spindle assembly in Xenopus egg extracts and for their effects on microtubule disassembly . Key parameters in the synthesis include reaction conditions such as temperature and solvent choice, which can significantly influence yield and purity.
Myoseverin's molecular structure features a purine base, characterized by a fused double-ring system comprising both pyrimidine and imidazole rings. The specific substitutions at positions 2, 6, and 9 are crucial for its biological activity. The compound's structural formula can be represented as follows:
The molecular weight is approximately 230.28 g/mol. The presence of functional groups at these positions contributes to its binding affinity for tubulin, affecting microtubule dynamics .
Myoseverin primarily participates in reactions involving microtubule dynamics. It inhibits microtubule polymerization in vitro, which is believed to be the mechanism behind its ability to induce myotube fission. This inhibition leads to cell cycle arrest during mitosis in various cell types, including U937 cells . The compound's interaction with tubulin disrupts normal mitotic spindle assembly, thereby affecting cellular processes related to division and differentiation.
The mechanism by which myoseverin exerts its effects involves binding to tubulin, leading to destabilization of microtubules. This destabilization results in the fission of multinucleated myotubes into mononucleated cells, which can then re-enter the cell cycle and proliferate. Upon withdrawal of myoseverin, cells exhibit enhanced DNA synthesis and can resume normal differentiation processes . Transcriptional profiling indicates that myoseverin modulates pathways involved in muscle regeneration and tissue repair without reversing biochemical differentiation directly .
Myoseverin exhibits several notable physical and chemical properties:
These properties make myoseverin a candidate for further studies as an anticancer agent due to its effects on cell division.
Myoseverin has significant potential applications in various scientific fields:
Myoseverin emerged from a pioneering chemical genetics approach, identified through high-throughput morphological screening of a combinatorial library containing >16,000 structurally diverse 2,6,9-trisubstituted purines. Researchers designed this screening strategy to detect compounds capable of reversing terminal differentiation in mammalian skeletal muscle cells. The assay utilized C2C12 mouse myotubes – multinucleated, post-mitotic cells representing terminally differentiated muscle tissue. Remarkably, myoseverin selectively induced the reversible fission of these syncytial myotubes into mononucleated fragments while preserving cellular viability, a phenomenon distinct from cytotoxic microtubule disruptors [1] .
Structural analysis confirmed myoseverin as a trisubstituted purine derivative featuring specific aromatic and aliphatic side chains: a 9-isopropyl group, and 2,6-bis(2-(4-methoxyphenyl)ethyl substituents. Initial mechanistic studies revealed that myoseverin selectively disrupted microtubule networks without affecting actin or intermediate filaments, distinguishing it from other cytoskeletal toxins. Crucially, upon compound removal and provision of fresh growth medium, the mononucleated cells re-entered the cell cycle, demonstrated by bromodeoxyuridine (BrdU) incorporation and proliferation assays [1] [5]. Transcriptomic profiling revealed myoseverin's unique effect: rather than reversing myogenic transcriptional programs, it induced wound-response signatures – including growth factors (FGF, HGF), matrix metalloproteinases, and immunomodulatory genes – suggesting activation of regenerative pathways [1] .
Table 1: Comparative Effects of Microtubule-Targeting Agents on Muscle Cells
Compound | Myotube Fragmentation | Reversibility | Cytotoxicity | Primary Molecular Target |
---|---|---|---|---|
Myoseverin | Yes | Complete | Low | Tubulin polymerisation |
Taxol | Minimal | No | High | Stabilizes microtubules |
Vinblastine | Partial | Partial | High | Tubulin depolymerisation |
Nocodazole | Yes | Partial | Moderate | Tubulin depolymerisation |
Colchicine | Partial | No | High | Tubulin depolymerisation |
Driven by myoseverin's novel bioactivity, extensive structure-activity relationship (SAR) campaigns sought to enhance its tubulin-binding affinity and specificity. Researchers systematically modified all three substitution sites on the purine core, revealing critical pharmacophores:
This SAR work culminated in triazine-based analogues ("tubulyzines") featuring optimized spatial presentation of the critical aromatic and aliphatic elements. Tubulyzine® demonstrated significantly enhanced tubulin-binding affinity and improved efficacy in muscle cell transplantation models, reducing myoblast death post-implantation – a potential advance for regenerative therapies [3] [6].
Table 2: Biological Activities of Myoseverin Analogues
Compound Class | Representative Structure | Tubulin Polymerization IC₅₀ (μM) | Antiproliferative Activity | Notes |
---|---|---|---|---|
Myoseverin (parent) | 9-isopropyl purine | 12.5 ± 1.2 | Moderate (GI₅₀ >10μM) | Reversible effect |
Myoseverin B | 9-cyclohexyl purine | 4.2 ± 0.8 | Moderate (GI₅₀ 8.5μM) | Enhanced tubulin binding |
8-Azamyoseverin | 8-azapurine derivative | >50 | Weak (GI₅₀ >50μM) | Reduced bioactivity |
Pyrazolopyrimidine | Pyrazolo[4,3-d]pyrimidine | 15.7 ± 2.1 | Strong (GI₅₀ 2.1μM) | Dual CDK/tubulin inhibition |
Tubulyzine® | Triazine derivative | 1.8 ± 0.3 | Strong (GI₅₀ 0.9μM) | Enhanced pre-transplant viability |
Myoseverin represents a paradigm shift within the evolutionary trajectory of microtubule-targeting agents. Classical disruptors like taxanes and vinca alkaloids, discovered as natural cytotoxins, primarily function through hyperstabilization or catastrophic depolymerization of microtubules, triggering mitotic arrest and apoptosis in rapidly dividing cells. While clinically indispensable as anticancer agents, their utility in regeneration is limited by profound cytotoxicity and irreversibility. Myoseverin emerged from a fundamentally different approach – phenotype-based screening for regenerative morphology – revealing a new biological space for microtubule modulation: controlled fragmentation of post-mitotic syncytia without cytotoxicity [1] [5].
Mechanistically, myoseverin shares the tubulin-binding site with colchicine but exhibits distinct effects on microtubule dynamics. Cryo-EM studies reveal that microtubule destabilizers like colchicine enforce curved tubulin conformations incompatible with straight protofilament assembly. Myoseverin appears to operate similarly, yet its unique reversibility profile suggests subtler modulation of polymerization kinetics rather than complete blockade. This property aligns with its regenerative function: transient microtubule disruption activates signaling cascades (e.g., ERK, JNK) and transcriptional programs resembling the early wound response, while avoiding irreversible cell cycle disruption [4] [5].
From a therapeutic evolution perspective, myoseverin bridges two worlds: 1) traditional cytotoxic microtubule agents targeting mitosis, and 2) emerging regenerative strategies inspired by amphibian limb regeneration, where controlled dedifferentiation precedes blastema formation. Its discovery validated microtubule dynamics as a tunable biological switch not just for cell division, but for cellular plasticity – opening avenues for less cytotoxic derivatives in tissue repair and controlled reprogramming applications [2] [5] .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7